
Clethric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clethric acid is a naturally occurring compound found in the leaves of the Clethra plant. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields. This compound is a type of triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H48O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clethric acid can be achieved through several methods. One common approach involves the extraction of the compound from the leaves of the Clethra plant using solvents such as methanol or acetone. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of plant materials using specific strains of microorganisms. This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Clethric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Clethric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in plant defense mechanisms.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural pesticides and herbicides.
Mecanismo De Acción
Clethric acid exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, this compound has been shown to inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Clethric acid is often compared with other triterpenoids such as barbinervic acid and cadambinic acid. While these compounds share similar structural features, this compound is unique due to its specific functional groups and biological activities. For instance, this compound has been found to have stronger anti-inflammatory properties compared to barbinervic acid.
List of Similar Compounds
- Barbinervic acid
- Cadambinic acid
- Other triterpenoids found in the Clethra plant
This compound’s unique properties and wide range of applications make it a valuable compound in various scientific fields. Its potential for industrial production and diverse chemical reactions further enhance its significance in research and industry.
Propiedades
Número CAS |
68800-57-7 |
|---|---|
Fórmula molecular |
C30H48O6 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-18-8-13-29(24(34)35)15-14-26(3)19(23(29)28(18,5)36)6-7-20-25(2)11-10-22(33)30(16-31,17-32)21(25)9-12-27(20,26)4/h6,18,20-23,31-33,36H,7-17H2,1-5H3,(H,34,35)/t18-,20-,21-,22-,23-,25-,26-,27-,28-,29+/m1/s1 |
Clave InChI |
MDDPTIWFHAUVPJ-YIHHDBOSSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(CO)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(CO)CO)O)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


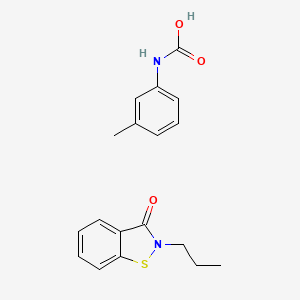
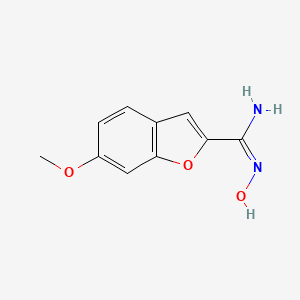
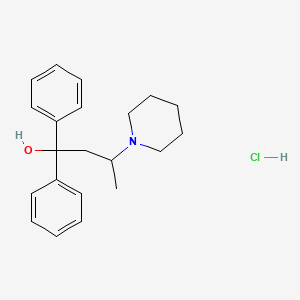


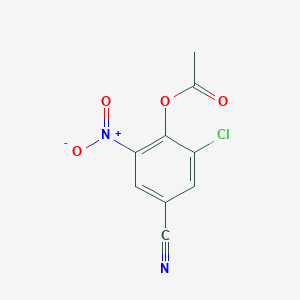
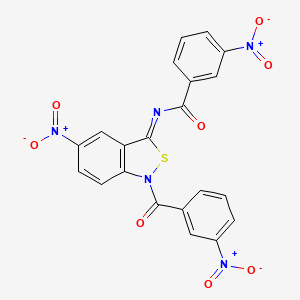
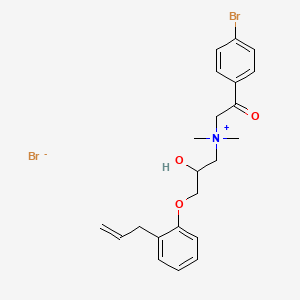


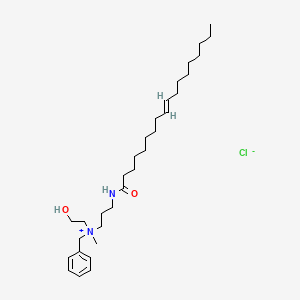


![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
